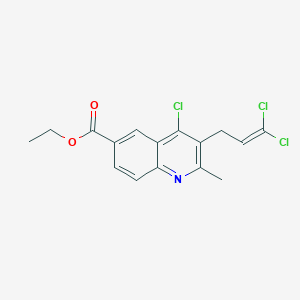![molecular formula C20H25N3O5S B5143103 N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-nitro-N-phenylbenzenesulfonamide](/img/structure/B5143103.png)
N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-nitro-N-phenylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-nitro-N-phenylbenzenesulfonamide, commonly known as HPPBS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. HPPBS is a sulfonamide derivative that has been synthesized through various methods, and its mechanism of action has been extensively studied.
Wirkmechanismus
The mechanism of action of HPPBS is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. HPPBS has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HPPBS has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and proliferation. Additionally, HPPBS has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
HPPBS has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. HPPBS has also been shown to inhibit the activity of various enzymes and signaling pathways, including HDACs and PKC. Additionally, HPPBS has been shown to exhibit antibacterial and antiviral activity.
Vorteile Und Einschränkungen Für Laborexperimente
HPPBS has several advantages for lab experiments, including its relatively low toxicity and its ability to inhibit the growth of various cancer cell lines. However, HPPBS also has limitations, including its limited solubility in aqueous solutions and its potential to exhibit non-specific binding to proteins.
Zukünftige Richtungen
There are several potential future directions for the study of HPPBS, including the development of more efficient synthesis methods, the identification of its precise mechanism of action, and the exploration of its potential therapeutic applications in various diseases. Additionally, the development of HPPBS derivatives with improved pharmacological properties and reduced toxicity may also be an area of future research.
Synthesemethoden
HPPBS has been synthesized through various methods, including the reaction of 4-nitro-N-phenylbenzenesulfonamide with 1-piperidin-3-ol in the presence of a base such as sodium hydride or potassium carbonate. The reaction yields HPPBS as a yellow solid, which can be purified through recrystallization or column chromatography. Other synthesis methods include the reaction of 4-nitrobenzenesulfonyl chloride with 1-piperidin-3-ol followed by the reaction with phenol in the presence of a base.
Wissenschaftliche Forschungsanwendungen
HPPBS has been studied extensively for its potential therapeutic applications, including its anticancer, antiviral, and antibacterial properties. HPPBS has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. HPPBS has also been shown to inhibit the replication of viruses such as HIV and hepatitis C virus. Additionally, HPPBS has exhibited antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
N-(2-hydroxy-3-piperidin-1-ylpropyl)-4-nitro-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S/c24-19(15-21-13-5-2-6-14-21)16-22(17-7-3-1-4-8-17)29(27,28)20-11-9-18(10-12-20)23(25)26/h1,3-4,7-12,19,24H,2,5-6,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHSYQGEZBRUSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxy-3-piperidin-1-yl-propyl)-4-nitro-N-phenyl-benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-6-(methylthio)-N-[3-(4-morpholinyl)propyl]-2-quinolinamine](/img/structure/B5143030.png)
![4-{2-[2-(4-iodophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B5143038.png)

![5,6-dichloro-2-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5143046.png)
![1-[4-(4-iodophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5143054.png)

![N-{2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}propanamide](/img/structure/B5143068.png)
![N-{1-[1-(3-methylbutyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B5143076.png)



![4-chloro-N-{2-[4-(2-{[(4-chlorophenyl)sulfonyl]amino}-2-methylpropyl)-1-piperazinyl]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B5143119.png)

![N-(7-methylenebicyclo[3.3.1]non-2-en-3-yl)acetamide](/img/structure/B5143139.png)